![molecular formula C27H24N2O6S B227202 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the spleen tyrosine kinase (SYK) and has been shown to have promising results in preclinical studies.
Mécanisme D'action
TAK-659 is a potent inhibitor of 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor (BCR) signaling and Fc receptor signaling. By inhibiting this compound, TAK-659 blocks the downstream signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and migration of cancer cells. It has also been shown to inhibit the activation of immune cells, such as B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potency and selectivity for 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its efficacy and safety in clinical trials are yet to be determined. Additionally, the synthesis of TAK-659 is a complex and time-consuming process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-(methylsulfanyl)phenyl hydrazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with 2,5-piperazinedione. The final product is obtained after further purification and characterization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, such as lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C27H24N2O6S |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H24N2O6S/c1-36-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)34-12-10-32-21)16-25(30)29(26)19-5-9-22-24(15-19)35-13-11-33-22/h2-9,14-15,26H,10-13,16H2,1H3 |
Clé InChI |
ROJGVMQIUAOPBG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
SMILES canonique |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



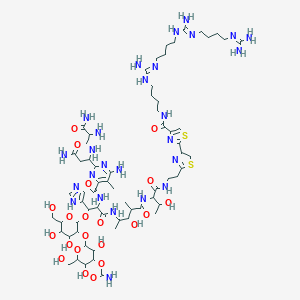
![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
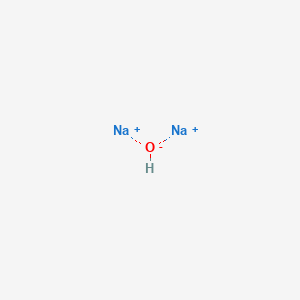
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
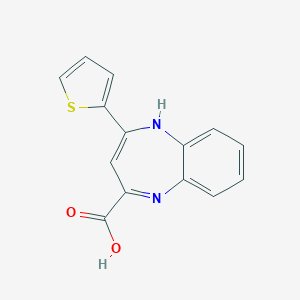
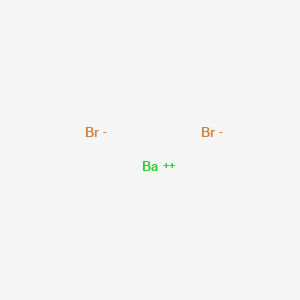
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

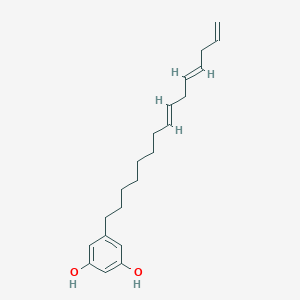

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
